N-[(ADAMANTAN-1-YL)METHYL]-3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE
Overview
Description
N-[(ADAMANTAN-1-YL)METHYL]-3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that features an adamantane moiety, a chlorophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, which is then reacted with chlorophenyl and oxazole intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(ADAMANTAN-1-YL)METHYL]-3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds .
Scientific Research Applications
N-[(ADAMANTAN-1-YL)METHYL]-3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and antibacterial properties.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds like amantadine and memantine share the adamantane moiety and have similar structural features.
Chlorophenyl compounds: These include various pharmaceuticals and agrochemicals that contain the chlorophenyl group.
Oxazole derivatives: Compounds with the oxazole ring are often used in medicinal chemistry for their biological activity.
Uniqueness
N-[(ADAMANTAN-1-YL)METHYL]-3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE is unique due to its combination of the adamantane, chlorophenyl, and oxazole moieties.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c1-13-19(20(25-27-13)17-4-2-3-5-18(17)23)21(26)24-12-22-9-14-6-15(10-22)8-16(7-14)11-22/h2-5,14-16H,6-12H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQDBMDQIJLQQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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